Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Description
Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate is a synthetic ammonium salt derivative of the statin family, structurally analogous to pravastatin. Its core structure includes a hexahydronaphthalene ring system substituted with methyl, hydroxyl, and ester groups, along with a heptanoic acid side chain modified into an ammonium salt. This modification enhances solubility and bioavailability compared to the free acid form, a common strategy in drug design to optimize pharmacokinetics . The compound’s mechanism of action involves competitive inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, aligning with the pharmacological profile of statins . Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography and solid-state NMR, to resolve conformational details critical for biological activity .
Properties
IUPAC Name |
azanium;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIIYQZTRFOGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657731 | |
| Record name | Ammonium 7-{2,6-dimethyl-8-[(2-methylbutanoyl)oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237073-64-2 | |
| Record name | Ammonium 7-{2,6-dimethyl-8-[(2-methylbutanoyl)oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lovastatin ammonium salt typically involves several steps starting from butyric acid. One documented method describes the preparation of a diastereomeric mixture of deuterium-labeled lovastatin and its acid ammonium salt. This process involves the use of lithium diisopropylamide (LDA) and 1,3-dimethylpropyleneurea (DMPU) in anhydrous tetrahydrofuran (THF) at low temperatures, followed by the addition of deuterium-labeled methyl iodide (CD3I) .
Industrial Production Methods: Industrial production of lovastatin and its derivatives, including the ammonium salt, often involves fermentation processes using Aspergillus terreus. The optimization of fermentation parameters, such as medium composition and environmental stimuli, plays a significant role in enhancing the yield .
Chemical Reactions Analysis
Types of Reactions: Lovastatin ammonium salt can undergo various chemical reactions, including:
Oxidation: Conversion to lovastatin hydroxy acid.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Uses reducing agents such as sodium borohydride.
Substitution: Employs reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Lovastatin hydroxy acid.
Reduction: Reduced lovastatin derivatives.
Substitution: Various substituted lovastatin compounds.
Scientific Research Applications
Lovastatin ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying statin derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential in treating hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the production of cholesterol-lowering drugs and as a reference standard in analytical methods
Mechanism of Action
Lovastatin ammonium salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methyl-glutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By competitively inhibiting this enzyme, lovastatin reduces the production of cholesterol, particularly low-density lipoprotein (LDL) cholesterol .
Comparison with Similar Compounds
Key Insights :
Key Insights :
- The ammonium salt’s improved solubility may enhance bioavailability relative to pravastatin, reducing dosing requirements .
- Simvastatin’s lipophilic prodrug design results in higher potency but increased risk of muscle-related adverse effects due to tissue penetration .
- Reduced CYP3A4 involvement in the ammonium compound’s metabolism could lower drug-drug interaction risks compared to simvastatin and fluvastatin .
Computational and Experimental Similarity Assessments
- Structural Similarity : Tanimoto coefficients (using MACCS fingerprints) indicate >85% similarity to pravastatin, driven by the shared hexahydronaphthalene core and hydroxylated side chain .
- Clustering Analysis : Butina clustering groups the compound with pravastatin and rosuvastatin, suggesting shared therapeutic applications in hyperlipidemia management .
Research Findings and Implications
- Crystallographic Studies : X-ray analysis reveals that the ammonium salt stabilizes the carboxylate group via ionic interactions, contrasting with pravastatin’s sodium coordination. This may improve thermodynamic stability in solid formulations .
- Synthetic Challenges : The compound’s complex stereochemistry requires precise control during synthesis, as highlighted by SHELX refinement protocols for similar molecules .
Biological Activity
Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate (CAS No. 237073-64-2) is a complex organic compound with significant biological activity. Its structure features a hexahydronaphthalene moiety and multiple functional groups that enhance its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 439.6 g/mol. It includes hydroxyl and ester functional groups that contribute to its biological properties. The presence of the ammonium ion indicates it is a quaternary ammonium compound, which enhances its solubility in biological systems.
Biological Activity
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. The hydroxyl groups present in this compound may play a crucial role in this activity by interacting with microbial cell membranes or metabolic pathways. In vitro studies are needed to quantify its effects on various pathogens.
Anti-inflammatory Effects
The compound may also have anti-inflammatory properties due to its structural characteristics. Similar compounds have been shown to modulate inflammatory pathways and cytokine production. Further research into its mechanism of action could elucidate its potential as a therapeutic agent for inflammatory conditions.
The biological activity of this compound could involve:
- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors within biological systems, influencing various metabolic pathways.
- Cell Viability and Proliferation : In vitro studies could reveal its effects on cell viability and proliferation rates in different cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
